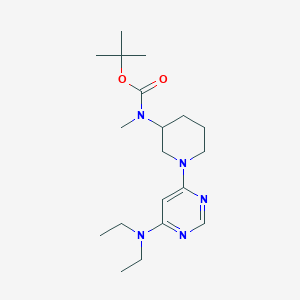

tert-Butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-[6-(diethylamino)pyrimidin-4-yl]piperidin-3-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N5O2/c1-7-23(8-2)16-12-17(21-14-20-16)24-11-9-10-15(13-24)22(6)18(25)26-19(3,4)5/h12,14-15H,7-11,13H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFAKOYALAFQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under specific conditions.

Introduction of the diethylamino group: This step involves the substitution reaction where a diethylamino group is introduced to the pyrimidine ring.

Synthesis of the piperidine ring: The piperidine ring is synthesized separately and then coupled with the pyrimidine ring.

Formation of the carbamate group:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

tert-Butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group or the pyrimidine ring.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis.

Scientific Research Applications

The compound has shown promise in various biological applications, particularly related to neuroprotection and cognitive enhancement. Here are some key findings:

Neuroprotective Effects

Research indicates that tert-butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate may exhibit neuroprotective properties through several mechanisms:

- Inhibition of Key Enzymes : It has been reported to inhibit enzymes such as β-secretase and acetylcholinesterase, which are crucial in Alzheimer's disease pathology. In vitro studies have demonstrated significant inhibition rates, suggesting potential therapeutic benefits in neurodegenerative diseases .

Antioxidant Activity

The compound has been shown to reduce oxidative stress markers, indicating its potential as an antioxidant. These properties are particularly relevant in the context of neurodegenerative disorders where oxidative damage is a significant concern.

In Vitro Studies

A series of in vitro studies have assessed the compound's effects on neuronal cell lines exposed to neurotoxic agents. The results indicated that treatment with this compound significantly improved cell viability and reduced apoptosis markers compared to untreated controls .

In Vivo Studies

Animal models have been utilized to evaluate the cognitive effects of the compound. In a scopolamine-induced model of cognitive decline, subjects treated with the compound exhibited improved memory performance and reduced oxidative stress markers compared to control groups receiving placebo treatments . However, the extent of cognitive improvement varied, necessitating further investigation into optimal dosing and long-term effects.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The diethylamino group and the pyrimidine ring are likely involved in binding to biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Modifications on the Pyrimidine Ring

Key Observations :

- Diethylamino vs. Cyclopropylamino/Isopropylamino: The diethylamino group (target compound) introduces greater steric bulk and lipophilicity compared to cyclopropylamino (smaller, rigid) or isopropylamino (branched but less bulky). This may enhance membrane permeability but reduce target selectivity .

- Electron-Donating vs.

Modifications in the Carbamate-Piperidine Core

- tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0): This analog replaces the piperidine ring with a fluorinated pyrimidine, increasing polarity and hydrogen-bonding capacity, which could improve aqueous solubility .

Physicochemical and Commercial Considerations

- Purity and Availability : The target compound (95% purity) is commercially available at $207/10 mg, while analogs like CAS 1353987-93-5 (97% purity) are likely more cost-effective due to simpler substituents .

- Stability: The tert-butyl carbamate group enhances stability under basic conditions, whereas the diethylamino group may increase susceptibility to oxidative degradation compared to cyclopropylamino analogs .

Biological Activity

tert-Butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate, with CAS number 1353987-99-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a tert-butyl carbamate moiety and a piperidine ring substituted with a pyrimidine derivative. The compound's molecular formula is , and it has a molecular weight of 363.50 g/mol .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in the context of its effects on specific biological targets such as kinases.

Research indicates that this compound may act as an inhibitor for certain kinases, which are critical in various signaling pathways. For instance, studies have shown that related compounds with similar structures can inhibit the activity of ERK5 kinase, which plays a role in cell proliferation and survival. The inhibition mechanism typically involves binding to the ATP-binding site of the kinase, effectively blocking its activity .

Case Studies and Research Findings

Research has focused on optimizing the potency and pharmacokinetic properties of compounds related to this compound. A notable study highlighted the parallel optimization of these compounds, leading to significant findings regarding their biological efficacy and safety profiles.

Table 1: Pharmacokinetic Parameters of Related Compounds

| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (min) | Bioavailability (%) |

|---|---|---|---|---|

| 34b | 14 | 0.6 | 80 | 42 |

This table summarizes key pharmacokinetic parameters from in vivo studies conducted on similar compounds, demonstrating their potential for therapeutic applications .

Comparative Analysis

In comparison with other compounds in the same class, this compound exhibits unique properties due to its specific structural components. The presence of the diethylamino group enhances its solubility and bioavailability, which are critical factors for drug development.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Pyrimidine derivative | ERK5 inhibitor |

| Compound B | Pyrazole ring | Antibacterial |

| tert-butyl | Piperidine with diethylamino group | Kinase inhibition |

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrimidine core via nucleophilic substitution or cross-coupling reactions.

- Step 2: Introduction of the piperidine moiety through reductive amination or cyclization.

- Step 3: Carbamate protection using tert-butyl (methyl)carbamate under basic conditions (e.g., DIPEA in DCM) .

Key Considerations:

- Monitor reaction progress via thin-layer chromatography (TLC) to ensure intermediate purity .

- Optimize solvent systems (e.g., DMF for polar intermediates) and temperatures (often 0°C to room temperature) to suppress side reactions .

Basic: How to characterize the compound’s structure and purity?

Methodological Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.4 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₃₄N₆O₂: 414.27 g/mol) .

- HPLC-PDA:

- Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Basic: What are the stability profiles under various experimental conditions?

Methodological Answer:

- Thermal Stability: Store at –20°C in inert atmospheres; avoid prolonged exposure to >40°C to prevent carbamate decomposition .

- Light Sensitivity: Protect from UV light to avoid pyrimidine ring degradation .

- Solvent Compatibility: Stable in DCM, DMF, and THF; avoid strong acids/bases to prevent tert-butyl group cleavage .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays: Validate target interactions using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding affinities .

- Control Experiments: Test against structurally related analogs (e.g., tert-butyl piperidin-4-ylcarbamate) to isolate the role of the 6-(diethylamino)pyrimidine group .

- Data Normalization: Account for batch-to-batch variability in compound purity using LC-MS quantification .

Advanced: How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, catalyst loading) .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to improve efficiency .

- In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: How to apply computational methods for reaction design?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates .

- Machine Learning: Train models on existing pyrimidine-carbamate reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

- Docking Studies: Simulate interactions with biological targets (e.g., kinases) to guide structural modifications .

Advanced: How to analyze stereochemical outcomes in derivatives?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak® columns with hexane/IPA mobile phases to resolve enantiomers .

- X-ray Crystallography: Determine absolute configuration of crystalline intermediates .

- Vibrational Circular Dichroism (VCD): Confirm stereochemistry in solution phase for non-crystalline samples .

Structural Analogs and Structure-Activity Relationship (SAR) Considerations

Table 1: Key Structural Analogs and Functional Variations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.